molecular formula C19H22ClNO2 B5753612 N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

Cat. No.: B5753612
M. Wt: 331.8 g/mol
InChI Key: RGVWWRPRRNAVQG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone with substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide typically involves the reaction of 5-chloro-2-methylbenzoic acid with 4-methoxy-2-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(4-methoxyphenyl)butanamide
  • N-(5-chloro-2-methylphenyl)-4-(4-hydroxy-2-methylphenyl)butanamide

Uniqueness

N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-13-7-9-16(20)12-18(13)21-19(22)6-4-5-15-8-10-17(23-3)11-14(15)2/h7-12H,4-6H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWWRPRRNAVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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